molecular formula C24H23ClN2O B5114161 3-(4-butylphenyl)-2-(2-chlorophenyl)-1,2-dihydroquinazolin-4-one

3-(4-butylphenyl)-2-(2-chlorophenyl)-1,2-dihydroquinazolin-4-one

Cat. No.: B5114161
M. Wt: 390.9 g/mol
InChI Key: VTLHMPSLQAMIIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-butylphenyl)-2-(2-chlorophenyl)-1,2-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with butylphenyl and chlorophenyl groups. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-butylphenyl)-2-(2-chlorophenyl)-1,2-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Substitution Reactions: The introduction of the butylphenyl and chlorophenyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution process.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Flow reactors allow for precise control of reaction conditions, leading to more consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(4-butylphenyl)-2-(2-chlorophenyl)-1,2-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinazolinone form.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may require catalysts such as palladium on carbon (Pd/C) or strong bases like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can produce a variety of substituted quinazolinones.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-butylphenyl)-2-(2-chlorophenyl)-1,2-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

3-(4-butylphenyl)-2-(2-chlorophenyl)-1,2-dihydroquinazolin-4-one can be compared with other quinazolinone derivatives, such as:

    2-phenylquinazolin-4-one: Known for its anticancer properties.

    3-(4-methylphenyl)-2-(2-chlorophenyl)-1,2-dihydroquinazolin-4-one: Similar structure but with a methyl group instead of a butyl group.

    3-(4-butylphenyl)-2-(2-fluorophenyl)-1,2-dihydroquinazolin-4-one: Similar structure but with a fluorine atom instead of a chlorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinazolinone derivatives.

Properties

IUPAC Name

3-(4-butylphenyl)-2-(2-chlorophenyl)-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O/c1-2-3-8-17-13-15-18(16-14-17)27-23(19-9-4-6-11-21(19)25)26-22-12-7-5-10-20(22)24(27)28/h4-7,9-16,23,26H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLHMPSLQAMIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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